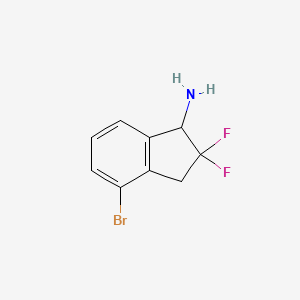

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

Descripción

Propiedades

IUPAC Name |

4-bromo-2,2-difluoro-1,3-dihydroinden-1-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF2N/c10-7-3-1-2-5-6(7)4-9(11,12)8(5)13/h1-3,8H,4,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LALLDCNBFLFZEB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C=CC=C2Br)C(C1(F)F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Whitepaper: Physicochemical Characterization and Handling of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

The following technical guide details the physicochemical properties, synthesis, and handling of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine , a critical fluorinated scaffold in modern medicinal chemistry.

Executive Summary

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine (hereafter referred to as BFDI-Amine ) is a high-value chiral building block, primarily utilized in the synthesis of Hypoxia-Inducible Factor-2α (HIF-2α) inhibitors. Structurally analogous to the key intermediate of Belzutifan (PT2977) , this amine serves as a critical pharmacophore for exploring structure-activity relationships (SAR) in oncology drug discovery.

The presence of the gem-difluoro moiety at the C2 position imparts unique physicochemical properties—specifically modulation of pKa and metabolic stability—that distinguish it from non-fluorinated indanamines. This guide provides a definitive reference for its properties, synthesis, and stability.

Chemical Identity & Structural Analysis[1][2][3]

| Property | Specification |

| Chemical Name | 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine |

| Common Synonyms | 4-Bromo-2,2-difluoro-1-indanamine; 4-Bromo-2,2-difluoroindan-1-amine |

| Molecular Formula | C₉H₈BrF₂N |

| Molecular Weight | 248.07 g/mol |

| Structural Features | [1][2][3][4][5][6] • Indane Core: Rigid bicyclic scaffold.• C4-Bromine: Handle for Suzuki/Buchwald cross-coupling.• C2-Gem-Difluoro: Metabolic blocker & pKa modulator.• C1-Amine: Chiral center (typically isolated as R or S enantiomer). |

| CAS Number | Proprietary / Custom Synthesis (Often indexed as derivative of ketone CAS 1003048-72-3) |

Structural Visualization

The molecule features a rigid indane ring. The gem-difluoro group at C2 is sterically compact but electronically significant, withdrawing electron density from the adjacent amine at C1.

Figure 1: Structural functionalization of BFDI-Amine. The C2-difluoro group exerts a strong inductive effect on the C1-amine.

Physicochemical Properties[2][5]

The introduction of fluorine atoms at the C2 position drastically alters the electronic environment of the amine compared to standard benzylamines.

Acid-Base Chemistry (pKa Modulation)

Unlike typical primary amines (pKa ~10.5) or benzylamines (pKa ~9.5), the BFDI-Amine exhibits significantly reduced basicity.

-

Mechanism: The strong electron-withdrawing effect (-I effect) of the two fluorine atoms at C2 pulls electron density away from the C1 nitrogen lone pair.

-

Estimated pKa: 6.5 – 7.5 (Conjugate acid).

-

Implication: The free base is less nucleophilic than non-fluorinated analogs, requiring stronger electrophiles or specific catalysts for derivatization. At physiological pH (7.4), a significant fraction exists as the neutral free base, improving membrane permeability.

Lipophilicity & Solubility

| Parameter | Value / Description |

| LogP (Predicted) | 2.4 – 2.9 |

| Solubility (Free Base) | High in DCM, EtOAc, THF. Low in water (< 1 mg/mL). |

| Solubility (HCl Salt) | High in MeOH, DMSO, Water (> 50 mg/mL). |

| H-Bond Donors | 2 (NH₂) |

| H-Bond Acceptors | 1 (N) + 2 (F) |

Solid-State Properties

-

Physical State: The free base is typically a viscous, pale yellow oil or low-melting solid.

-

Salt Forms: The Hydrochloride (HCl) or Tosylate (TsOH) salts are stable, white crystalline solids with melting points typically >200°C (decomp) .

-

Chirality: The compound has one stereocenter at C1. Enantiopurity is critical for biological activity.

Synthetic Pathway & Process Chemistry[4][9]

Synthesis of BFDI-Amine typically proceeds from the corresponding ketone, 4-bromo-2,2-difluoroindan-1-one . The choice of method depends on the required stereochemistry.

Synthetic Workflow (Reductive Amination)

The most robust route involves the formation of a sulfinylimine followed by diastereoselective reduction.

Figure 2: Asymmetric synthesis of BFDI-Amine via Ellman's Auxiliary logic.

Key Process Parameters

-

Imine Formation: Requires a Lewis acid (Ti(OEt)₄) to drive equilibrium due to the electron-deficient nature of the ketone carbonyl (caused by adjacent fluorines).

-

Reduction: The bulky tert-butanesulfinyl group directs the hydride attack. The 2,2-difluoro group adds steric bulk, enhancing diastereoselectivity (dr > 95:5).

-

Purification: The amine is best isolated as the HCl salt to prevent oxidation and facilitate crystallization.

Handling, Stability & Safety

Stability Profile

-

C-F Bond Stability: The gem-difluoro group is chemically inert under standard conditions but can undergo elimination (dehydrofluorination) under strongly basic conditions (e.g., t-BuLi) or high temperatures.

-

Oxidation: The benzylic amine is susceptible to oxidation to the imine or oxime if exposed to air/light for prolonged periods.

-

Thermal: Stable up to 80°C. Avoid temperatures >150°C for the free base.

Storage Protocols

-

Atmosphere: Store under Argon or Nitrogen.

-

Temperature: 2–8°C (Refrigerated) for short term; -20°C for long term.

-

Container: Amber glass vials with Teflon-lined caps.

-

Hygroscopicity: The HCl salt is hygroscopic; handle in a desiccated environment.

Safety (GHS Classification)

-

Signal Word: WARNING

-

Hazard Statements:

-

PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood.

Applications in Drug Discovery[8]

BFDI-Amine is a specialized scaffold used primarily in:

-

HIF-2α Inhibitors: It mimics the indane core of Belzutifan, where the C1-substituent (amine vs. hydroxyl) is modified to tune H-bond donor/acceptor profiles in the binding pocket.

-

Metabolic Stability: The 2,2-difluoro group blocks metabolic oxidation at the benzylic position, a common clearance pathway for indane drugs.

-

PROTAC Linkers: The amine serves as a convenient attachment point for linkers in targeted protein degradation studies.

References

-

Peng, F., et al. (2022). "Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material." Organic Process Research & Development, 26(2), 508–515. Link

-

Wallace, D. J., et al. (2021). "Discovery of Belzutifan (MK-6482), a Potent, Selective, and Orally Available HIF-2α Inhibitor." Journal of Medicinal Chemistry, 64(14), 9685–9703. Link

-

ChemSrc Database. (2025). "4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine Entry." Link

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews, 110(6), 3600–3740. Link

Sources

- 1. 4-Bromo-2,3-difluoroaniline | C6H4BrF2N | CID 14621037 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. 4-Bromo-2,6-difluoroaniline | 67567-26-4 [chemicalbook.com]

- 4. echemi.com [echemi.com]

- 5. homework.study.com [homework.study.com]

- 6. Synthesis of aryl 2-bromo-2-chloro-1,1-difluoroethyl ethers through the base-mediated reaction between phenols and halothane - PMC [pmc.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. 4-Bromo-2-fluoroaniline - Safety Data Sheet [chemicalbook.com]

The Synthetic Landscape of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Fluorinated Indane Scaffold

The compound 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine represents a molecule of significant interest in medicinal chemistry and drug discovery. Its structure combines the privileged indane scaffold with the strategic incorporation of a difluoromethylene group and a bromine atom. The indane core is a recurring motif in a wide array of biologically active compounds. The gem-difluoro group at the 2-position is a valuable bioisostere for a carbonyl or methylene group, often enhancing metabolic stability, lipophilicity, and binding affinity of a drug candidate.[1] Furthermore, the bromine atom at the 4-position serves as a versatile synthetic handle for further molecular diversification through various cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations.[1] This technical guide provides a comprehensive overview of the plausible synthetic pathways to 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine, offering insights into the underlying chemical principles and detailed experimental methodologies.

Retrosynthetic Analysis: Deconstructing the Target Molecule

A retrosynthetic analysis of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine reveals a logical and convergent synthetic strategy. The primary amine functionality can be installed via established methods from a ketone precursor, namely 4-Bromo-2,2-difluoro-3H-inden-1-one . This key intermediate, a fluorinated indanone, is central to the synthesis. The indanone ring itself can be constructed through an intramolecular Friedel-Crafts acylation of a suitably substituted propanoic acid derivative. This leads to a plausible starting material, a substituted bromofluorobenzaldehyde, which can be elaborated to the required propanoic acid.

Part 1: Synthesis of the Key Intermediate: 4-Bromo-2,2-difluoro-3H-inden-1-one

The construction of the 4-bromo-2,2-difluoro-1-indanone core is most effectively achieved through an intramolecular Friedel-Crafts acylation. This classic and robust reaction allows for the formation of the five-membered ring fused to the aromatic system.[2]

Pathway 1.1: Friedel-Crafts Acylation of a Propanoic Acid Derivative

This pathway commences with a commercially available starting material, such as 3-bromo-4-fluorobenzaldehyde, and proceeds through the formation of a 3-(2-bromo-4-fluorophenyl)-2,2-difluoropropanoic acid intermediate. A patent describing the synthesis of the analogous 3-(4'-bromophenyl)-2,2'-difluoropropionic acid provides a strong basis for this approach.[3]

Step 1: Synthesis of 3-(2-Bromo-4-fluorophenyl)-2,2-difluoropropanoic Acid

The initial step involves a Reformatsky-type reaction between a suitable bromofluorobenzaldehyde and an ester of bromodifluoroacetic acid, followed by subsequent transformations to yield the desired propanoic acid.

Step 2: Intramolecular Friedel-Crafts Acylation

The synthesized propanoic acid is then cyclized to form the indanone ring. This is typically achieved by converting the carboxylic acid to a more reactive acyl chloride, followed by treatment with a Lewis acid catalyst.

Experimental Protocol: Synthesis of 4-Bromo-2,2-difluoro-3H-inden-1-one

Materials:

-

3-(2-Bromo-4-fluorophenyl)-2,2-difluoropropanoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Aluminum chloride (AlCl₃) or another suitable Lewis acid

-

Anhydrous dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Acid Chloride Formation: To a solution of 3-(2-bromo-4-fluorophenyl)-2,2-difluoropropanoic acid in anhydrous DCM, add a slight excess of thionyl chloride or oxalyl chloride with a catalytic amount of DMF. Stir the reaction mixture at room temperature until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

Friedel-Crafts Cyclization: In a separate flask, prepare a suspension of a slight excess of anhydrous aluminum chloride in DCM and cool it in an ice bath. Slowly add the solution of the freshly prepared acyl chloride to the AlCl₃ suspension.

-

Reaction Monitoring: Allow the reaction to stir at 0°C and then warm to room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

-

Extraction and Purification: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers, wash with saturated NaHCO₃ solution and brine, then dry over anhydrous Na₂SO₄. After filtration, concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure 4-Bromo-2,2-difluoro-3H-inden-1-one.

| Parameter | Condition | Rationale/Reference |

| Acylating Agent | Thionyl chloride or Oxalyl chloride | Standard reagents for converting carboxylic acids to acyl chlorides. |

| Lewis Acid | Aluminum chloride (AlCl₃) | A common and effective catalyst for Friedel-Crafts acylations.[4][5] |

| Solvent | Anhydrous Dichloromethane (DCM) | A common inert solvent for Friedel-Crafts reactions. |

| Temperature | 0°C to room temperature | To control the exothermicity of the reaction. |

| Purification | Column Chromatography | To isolate the pure indanone from reaction byproducts. |

Part 2: Conversion of the Ketone to the Target Amine

With the key intermediate, 4-Bromo-2,2-difluoro-3H-inden-1-one, in hand, the final step is the introduction of the amine group at the C1 position. Two primary and reliable methods are considered: reductive amination and reduction of an oxime intermediate.

Pathway 2.1: Direct Reductive Amination

Reductive amination is a powerful and widely used method for the synthesis of amines from carbonyl compounds.[6][7] It can be performed in a one-pot fashion, offering operational simplicity.

Experimental Protocol: Reductive Amination

Materials:

-

4-Bromo-2,2-difluoro-3H-inden-1-one

-

Ammonia source (e.g., ammonium acetate, ammonia in methanol)

-

Reducing agent (e.g., sodium cyanoborohydride (NaBH₃CN), sodium triacetoxyborohydride (NaBH(OAc)₃))

-

Methanol (MeOH) or other suitable solvent

-

Acetic acid (catalytic amount)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (EtOAc) or other suitable extraction solvent

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: Dissolve 4-Bromo-2,2-difluoro-3H-inden-1-one and an excess of the ammonia source in methanol. Add a catalytic amount of acetic acid to facilitate imine formation.

-

Reduction: To the stirred solution, add the reducing agent portion-wise at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS until the starting ketone is consumed.

-

Work-up: Quench the reaction by adding water or saturated NaHCO₃ solution.

-

Extraction and Purification: Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄. After filtration and concentration, the crude amine can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing.

| Parameter | Condition | Rationale/Reference |

| Ammonia Source | Ammonium acetate or NH₃ in MeOH | Readily available sources of ammonia for imine formation. |

| Reducing Agent | NaBH₃CN or NaBH(OAc)₃ | Selective reducing agents for imines in the presence of ketones.[6] |

| Solvent | Methanol | A common protic solvent for reductive aminations. |

| Catalyst | Acetic Acid | To catalyze the formation of the iminium ion intermediate. |

Pathway 2.2: Formation and Reduction of an Oxime Intermediate

An alternative two-step approach involves the conversion of the ketone to its oxime, followed by reduction to the primary amine. This method can sometimes offer advantages in terms of yield and purity.[8]

Experimental Protocol: Oxime Formation and Reduction

Step 1: Synthesis of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-one oxime

Materials:

-

4-Bromo-2,2-difluoro-3H-inden-1-one

-

Hydroxylamine hydrochloride (NH₂OH·HCl)

-

Base (e.g., sodium acetate, pyridine)

-

Ethanol (EtOH) or other suitable solvent

Procedure:

-

Dissolve 4-Bromo-2,2-difluoro-3H-inden-1-one, hydroxylamine hydrochloride, and the base in ethanol.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude oxime can be purified by recrystallization or column chromatography.

Step 2: Reduction of the Oxime to the Amine

Materials:

-

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-one oxime

-

Reducing agent (e.g., Palladium on carbon (Pd/C) with H₂ gas, Zinc dust with acetic acid)

-

Solvent (e.g., Ethanol, Acetic acid)

Procedure (Catalytic Hydrogenation):

-

Dissolve the oxime in ethanol in a hydrogenation vessel.

-

Add a catalytic amount of Pd/C.

-

Pressurize the vessel with hydrogen gas and stir at room temperature.

-

Monitor the reaction until the uptake of hydrogen ceases.

-

Filter the reaction mixture through celite to remove the catalyst and concentrate the filtrate to obtain the crude amine.

-

Purify as described in the reductive amination protocol.

| Parameter | Condition | Rationale/Reference |

| Oximation Reagents | NH₂OH·HCl, Base | Standard conditions for the formation of oximes from ketones.[8] |

| Oxime Reduction | H₂/Pd/C or Zn/AcOH | Common and effective methods for the reduction of oximes to primary amines. |

| Solvent (Hydrogenation) | Ethanol | A common solvent for catalytic hydrogenation. |

Conclusion and Future Perspectives

The synthesis of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine is a multi-step process that hinges on the successful construction of the key intermediate, 4-Bromo-2,2-difluoro-3H-inden-1-one. The intramolecular Friedel-Crafts acylation of a suitable propanoic acid derivative stands as a robust method for this purpose. The subsequent conversion of the indanone to the target amine can be reliably achieved through either direct reductive amination or a two-step sequence involving an oxime intermediate. The choice between these pathways may depend on factors such as substrate reactivity, desired purity, and available reagents and equipment. The strategic placement of the bromine and difluoromethylene functionalities in the final product provides a valuable scaffold for the development of novel therapeutic agents, underscoring the importance of efficient and scalable synthetic routes to this and related compounds.

References

- CN104557908A - Preparation method of 3-(bromophenyl)-2,2'-difluoropropanoic acid.

- Friedel-Crafts Reaction.

- Application Notes and Protocols for 4-Bromo-2,2-difluoro-3H-inden-1-one as a Synthetic Intermedi

- Note 4 - ), the reaction mixture is cooled to ambient temperature and concentrated on a rotary evaporator under reduced pressure (20 °C, 1 mmHg) to remove - Organic Syntheses Procedure.

- A metal-free protocol for the preparation of amines using ammonia borane under mild conditions - Organic Chemistry Frontiers (RSC Publishing).

- Reductive Amination, and How It Works - Master Organic Chemistry. (2017).

- Reductive Amin

- (PDF)

- The Synthesis of Primary Amines through Reductive Amination Employing an Iron C

- Recent advances in the three-component synthesis of difluorinated compounds - Organic & Biomolecular Chemistry (RSC Publishing).

- US20110060167A1 - Process for Preparing 2,2-Difluoroethylamine - Google P

- CN109912396B - Synthetic method of 3-bromo-4-fluorobenzaldehyde - Google P

- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation - Master Organic Chemistry. (2018).

- Selective Bromination of 4-Chloro-1-indanone and Synthesis of (4-Chloro-2, 3-Dihydro-1H-indene-2-yl)

- Friedel-Crafts Reactions - Chemistry LibreTexts. (2023).

- SYNTHESIS OF SOME 4-BROMOPYRIMIDINES AND CONDENSED 4-BROMOPYRIMIDINES BY ONE-POT REACTION.

- US8110711B2 - Processes for production of 2-bromo-2,2-difluoroethanol and 2-(alkylcarbonyloxy)

- What Makes 4-Bromo-1-indanone (CAS 15115-60-3) a Valuable Intermediate in Modern Chemical Synthesis? - Blog - LEAPCHEM. (2026).

- Synthesis of 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c] pyridin-2-one.

- Friedel-Crafts Alkylation with Practice Problems - Chemistry Steps. (2022).

- Synthesis of 1-indanones with a broad range of biological activity - Beilstein Journals. (2017).

- Technical Support Center: Synthesis of 3-Bromo-5-difluoromethoxy-2-fluorophenol - Benchchem.

- Applications of Friedel–Crafts reactions in total synthesis of n

- Fluoroorganic Chemistry - Ramachandran Research Group - Purdue University.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 3. Preparation method of 3-(bromophenyl)-2,2'-difluoropropanoic acid - Eureka | Patsnap [eureka.patsnap.com]

- 4. Friedel-Crafts Reaction (Chapter 48) - Name Reactions in Organic Synthesis [cambridge.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. organicchemistrytutor.com [organicchemistrytutor.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine chemical structure and molecular weight

Structural Identity & Physicochemical Profiling

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine is a highly specialized bicyclic building block used primarily in the synthesis of Hypoxia-Inducible Factor-2 alpha (HIF-2α) inhibitors and other oncology targets. It combines a conformationally restricted indane core with a gem-difluoro motif, which serves to modulate the pKa of the adjacent amine and block metabolic oxidation at the benzylic position.

Nomenclature & Identification

| Property | Specification |

| IUPAC Name | 4-Bromo-2,2-difluoro-2,3-dihydro-1H-inden-1-amine |

| Common Name | 4-Bromo-2,2-difluoro-1-aminoindane |

| Molecular Formula | C₉H₈BrF₂N |

| Molecular Weight | 248.07 g/mol |

| Exact Mass | 246.9808 (⁷⁹Br) / 248.9788 (⁸¹Br) |

| Key Precursor CAS | 1196871-69-8 (Refers to the ketone: 4-Bromo-2,2-difluoroindan-1-one) |

| Chirality | Contains one stereocenter at C1.[1][2][3] Drug candidates typically require the (S)-enantiomer. |

Structural Analysis & The Gem-Difluoro Effect

The incorporation of the 2,2-difluoro motif is not merely structural but functional.[4] In medicinal chemistry, this substitution exploits the gauche effect , locking the cyclopentyl ring into a specific envelope conformation.

-

pKa Modulation: The strong electron-withdrawing nature of the vicinal fluorine atoms significantly lowers the pKa of the C1-amine (typically from ~9.5 to ~7.5). This reduction decreases the percentage of ionized drug at physiological pH, potentially enhancing membrane permeability and oral bioavailability [1].

-

Metabolic Blocking: The C2 position in indanes is a common site for CYP450-mediated hydroxylation. Fluorination blocks this metabolic soft spot, extending the compound's half-life (

).

Synthetic Retrosynthesis & Methodology

The synthesis of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine is non-trivial due to the high reactivity of the gem-difluoro ketone intermediate, which is prone to hydrate formation. The preferred industrial route utilizes Ellman’s Auxiliary chemistry to establish the C1 stereocenter with high enantiomeric excess (

Retrosynthetic Pathway (Graphviz)

Figure 1: Stereoselective synthesis workflow from commercially available 4-bromo-1-indanone.

Detailed Experimental Protocol

Step 1: Electrophilic Difluorination

-

Reagents: 4-Bromo-1-indanone (1.0 eq), Selectfluor (2.5 eq), Methanol.

-

Procedure: Dissolve the indanone in MeOH. Add Selectfluor portion-wise at room temperature, then heat to reflux for 12 hours. The reaction proceeds via the enol tautomer.

-

Critical Control Point: Monitor by ¹⁹F-NMR. The mono-fluoro intermediate (doublet of triplets) must be fully consumed to avoid difficult separations later. The product (singlet around -105 ppm) will likely exist partially as a hydrate/hemiacetal in solution due to the electron-deficient carbonyl [2].

Step 2: Asymmetric Reductive Amination (Ellman Protocol)

-

Reagents: 2,2-difluoro-ketone (1.0 eq), (

)-2-methylpropane-2-sulfinamide (1.2 eq), Titanium(IV) ethoxide (2.0 eq), THF. -

Rationale: The gem-difluoro group destabilizes the imine. Ti(OEt)₄ is strictly required as a Lewis acid and water scavenger to drive equilibrium forward.

-

Reduction: Cool the pre-formed sulfinyl imine to -78°C. Add NaBH₄ (or L-Selectride for higher diastereoselectivity). The bulky sulfinyl group directs hydride attack, establishing the C1 stereochemistry.

-

Deprotection: Treat with 4M HCl in dioxane to cleave the sulfinyl group, yielding the chiral amine hydrochloride salt.

Medicinal Chemistry Applications

Scaffold Utility

This amine is a bioisostere for 1-aminoindane and a conformationally restricted analog of phenethylamine. The 4-bromo substituent is a "synthetic handle," enabling palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles, a strategy employed in the development of HIF-2α antagonists like Belzutifan derivatives [3].

Analytical Characterization Expectations

Researchers characterizing this compound should expect the following spectral signatures:

-

¹H NMR (DMSO-d₆): The C1-H proton will appear as a multiplet around 4.5–5.0 ppm, coupled to the adjacent fluorines (

). The amine protons ( -

¹⁹F NMR: Two distinct signals (AB system) if the chiral center is formed, typically around -100 to -115 ppm, showing geminal coupling (

Hz). -

Mass Spectrometry: A characteristic 1:1 isotopic doublet at m/z 248/250 [M+H]⁺ confirming the presence of one bromine atom.

References

-

Liashuk, O. S., et al. (2025).[5] "Physicochemical Properties of gem-Difluorinated Saturated Bicyclic Amines – Advanced Building Blocks for Drug Discovery." ChemRxiv. Available at: [Link]

Sources

Strategic Integration of Chiral Fluorinated Indanes in Medicinal Chemistry

Topic: Applications of Chiral Fluorinated Indanes in Medicinal Chemistry Content Type: Technical Guide / Whitepaper Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists

Executive Summary

The indane (2,3-dihydro-1H-indene) scaffold represents a "privileged structure" in drug discovery, serving as the core for numerous therapeutics including Indinavir (HIV protease inhibitor) and Ramelteon (melatonin receptor agonist). However, the legacy indane scaffold often suffers from rapid oxidative metabolism and suboptimal blood-brain barrier (BBB) penetration.

This guide details the strategic application of chiral fluorinated indanes —a structural subclass designed to overcome these limitations. By integrating fluorine (bioisosterism, metabolic blocking) with precise stereochemistry (target selectivity), medicinal chemists can engineer leads with superior DMPK (Drug Metabolism and Pharmacokinetics) profiles. This whitepaper provides the rationale, synthetic pathways, and experimental protocols necessary to deploy this motif in high-value drug development campaigns.

Part 1: The Pharmacophore Rationale

The "Fluorine Effect" on the Indane Core

The introduction of fluorine into the indane ring is not merely a steric substitution; it is an electronic and metabolic recalibration of the molecule.

-

Metabolic Blockade: The C4–C7 positions of the indane aromatic ring are electron-rich "soft spots" prone to Cytochrome P450-mediated hydroxylation. Replacing a C-H bond (bond energy ~98 kcal/mol) with a C-F bond (~116 kcal/mol) effectively blocks this oxidative clearance pathway without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).

-

pKa Modulation & Lipophilicity: Fluorination of the indane ring lowers the pKa of proximal functional groups (e.g., amines) via inductive effects, often improving oral bioavailability. Simultaneously, it increases lipophilicity (

), facilitating passive transport across the BBB—critical for CNS targets. -

Conformational Restriction: The gauche effect induced by fluorine substitution on the aliphatic ring (C1-C3) can lock the indane pucker into a bioactive conformation, reducing the entropic penalty of binding.

The Imperative of Chirality

Racemic indanes are liabilities in modern drug development due to off-target toxicity and regulatory hurdles (FDA/EMA requirements for enantiopurity).

-

Selectivity: In GPCR ligands (e.g., Melatonin

), the (S)-enantiomer often exhibits >100-fold higher affinity than the (R)-enantiomer. -

Safety: Chiral switching (developing the single eutomer) eliminates the metabolic load of processing the inactive distomer.

Visualization: The Optimization Logic

The following diagram illustrates the decision tree for evolving a legacy indane lead into a chiral fluorinated candidate.

Figure 1: Strategic workflow for converting a metabolic liability into a stable, potent clinical candidate using fluorination and asymmetric catalysis.

Part 2: Synthetic Access (The "How")

Accessing chiral fluorinated indanes requires overcoming the challenge of setting a stereocenter on a fused ring system while maintaining the integrity of the fluorine substituent.

Dominant Methodology: Rhodium-Catalyzed Asymmetric 1,4-Addition

The most robust method for generating chiral 3-aryl-1-indanones (precursors to indanes) is the Rhodium-catalyzed intramolecular 1,4-addition. This method tolerates fluorine substitution on the aromatic ring.

Mechanism:

-

Transmetalation: The arylboron species transfers the aryl group to the chiral Rhodium complex.

-

Insertion: The alkene inserts into the Rh-Aryl bond, setting the stereocenter.

-

Hydrolysis: Release of the product and regeneration of the catalyst.

Visualization: The Catalytic Cycle

Figure 2: Simplified catalytic cycle for the enantioselective synthesis of fluorinated indanones.

Part 3: Experimental Protocol

Objective: Synthesis of (S)-6-Fluoro-3-phenyl-1-indanone via Rhodium-Catalyzed Intramolecular Addition. Source Validation: Adapted from Yu & Xu, J. Org.[1][2] Chem. 2013 [1].[1][2][3]

Materials

-

Substrate: 3-(4-fluorophenyl)-1-(2-iodophenyl)prop-2-en-1-one (Fluorinated Chalcone derivative).

-

Catalyst Source:

(Chlorobis(ethylene)rhodium(I) dimer). -

Chiral Ligand: (S)-MonoPhos (Feringa Ligand).

-

Base:

(aqueous).[2] -

Solvent: Toluene (anhydrous).

Step-by-Step Methodology

-

Catalyst Formation: In a glovebox (nitrogen atmosphere), weigh

(3.0 mol%) and (S)-MonoPhos (6.5 mol%) into a dried Schlenk tube. Add anhydrous Toluene (2.0 mL) and stir at room temperature for 15 minutes to generate the active chiral catalyst species. -

Substrate Addition: Add the fluorinated chalcone substrate (0.5 mmol) and pinacolborane (1.2 equiv) to the reaction vessel.

-

Reaction Initiation: Introduce 1.0 mL of aqueous

(50% w/w). Seal the tube. -

Incubation: Heat the mixture to 60°C with vigorous stirring for 12 hours.

-

Workup: Cool to room temperature. Quench with water (5 mL) and extract with ethyl acetate (3 x 10 mL).

-

Purification: Dry the combined organic layers over

, concentrate in vacuo, and purify via flash column chromatography (Hexane/EtOAc 10:1). -

Analysis: Determine enantiomeric excess (ee) using Chiral HPLC (Chiralcel OD-H column).

Expected Results:

-

Yield: >90%

-

Enantiomeric Excess (ee): >94% (S)-enantiomer.[2]

Part 4: Comparative Data & Applications

Metabolic Stability Profile

The following table compares a non-fluorinated indane analog against its fluorinated counterpart in human liver microsome (HLM) assays.

| Compound | Structure | Intrinsic Clearance ( | Primary Metabolite | |

| Indane-H | Unsubstituted | > 50 | < 15 | 5-hydroxy-indane |

| Indane-F | 5-Fluoro-indane | < 12 | > 60 | N-dealkylation (minor) |

Interpretation: Fluorination at the C5 position completely blocks the primary metabolic soft spot, shifting clearance to slower, secondary pathways.

Case Study: CRTH2 Antagonists

In the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) for asthma treatment:

-

Problem: Early indane acetic acid leads showed poor oral bioavailability due to rapid oxidation.

-

Solution: Introduction of a fluorine atom at the 5-position of the indane ring.

-

Outcome: The fluorinated analog retained varying potency (

~ 5 nM) but demonstrated a 4-fold increase in oral exposure (AUC) in rodent models [2].

References

-

Enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition Source: Journal of Organic Chemistry (NIH/PubMed) URL:[Link]

-

Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective Source: Journal of Medicinal Chemistry URL:[Link]

-

Recent Progress in Synthesis of Alkyl Fluorinated Compounds with Multiple Contiguous Stereogenic Centers Source: MDPI (Molecules) URL:[Link]

Sources

- 1. Enantioselective synthesis of chiral 3-aryl-1-indanones through rhodium-catalyzed asymmetric intramolecular 1,4-addition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Enantioselective Synthesis of Chiral 3-Aryl-1-indanones through Rhodium-Catalyzed Asymmetric Intramolecular 1,4-Addition [organic-chemistry.org]

- 3. Chirality in natural products drug discovery and development [pharmabiz.com]

Application Notes & Protocols: Buchwald-Hartwig Amination of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

Introduction: Strategic C-N Bond Formation in Drug Discovery

The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic organic chemistry, enabling the formation of carbon-nitrogen bonds with remarkable efficiency and scope.[1][2] This palladium-catalyzed cross-coupling reaction has revolutionized the synthesis of aryl amines, which are ubiquitous structural motifs in pharmaceuticals, agrochemicals, and materials science.[1][3] The reaction's value is particularly pronounced in drug discovery, where the late-stage functionalization of complex molecules can rapidly generate libraries of analogues for structure-activity relationship (SAR) studies.

This document provides a detailed guide to the application of the Buchwald-Hartwig amination to a specific, functionalized substrate: 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine. This substrate presents a unique combination of features—an electron-deficient aromatic ring due to the bromine and gem-difluoro substituents, and a pendant primary amine—that require careful consideration for successful and selective C-N bond formation. We will delve into the mechanistic underpinnings of the reaction, provide a rationale for the selection of catalysts, ligands, and bases, and offer a detailed, field-proven protocol for researchers.

Scientific Rationale and Mechanistic Considerations

The Buchwald-Hartwig amination proceeds through a catalytic cycle involving a palladium(0) species.[2][4][5] Understanding this cycle is paramount for troubleshooting and optimizing reaction conditions.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide. The electron-withdrawing nature of the gem-difluoro group on the indane scaffold can influence the rate of this step.

-

Ligand Exchange and Amine Coordination: The amine coupling partner coordinates to the palladium(II) complex, displacing a ligand.

-

Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.[2]

-

Reductive Elimination: The desired C-N bond is formed, releasing the arylated amine product and regenerating the active Pd(0) catalyst.[4][5]

The choice of each reaction component is critical to navigate this cycle efficiently and minimize side reactions.

Diagram: The Buchwald-Hartwig Amination Catalytic Cycle

Caption: Catalytic cycle for the Buchwald-Hartwig amination.

Component Selection for the Target Substrate

The unique structure of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine necessitates a carefully tailored set of reaction conditions.

Palladium Precatalyst

Both Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate) are excellent choices. Pd₂(dba)₃ is a source of Pd(0), while Pd(OAc)₂ is reduced in situ to the active Pd(0) species.[5] For initial screenings, Pd₂(dba)₃ is often preferred for its direct entry into the catalytic cycle.

Phosphine Ligands: The Key to Success

The ligand is arguably the most critical component, stabilizing the palladium center and modulating its reactivity.[3] For electron-deficient and potentially sterically hindered aryl bromides, bulky, electron-rich dialkylbiaryl phosphine ligands, often referred to as "Buchwald ligands," are superior.[6][7]

| Ligand | Structure Type | Key Features & Rationale |

| XPhos | Dialkylbiarylphosphine | Highly effective for a broad range of aryl bromides, known for promoting fast reductive elimination.[6] |

| RuPhos | Dialkylbiarylphosphine | Often provides excellent results for sterically demanding substrates.[6][7] |

| BrettPhos | Dialkylbiarylphosphine | Particularly useful for coupling primary amines and amides.[7] |

| BINAP | Bidentate Phosphine | A classic ligand, effective for coupling primary amines, though sometimes requiring higher temperatures.[1] |

The choice of ligand can dramatically impact yield and reaction rate, and screening a small panel of these ligands is highly recommended.

Base Selection

The base plays a crucial role in deprotonating the amine nucleophile. The choice of base must be compatible with any sensitive functional groups on the substrates.

| Base | pKa of Conjugate Acid | Comments |

| NaOt-Bu | ~19 | A strong, non-nucleophilic base. Very common and effective but can be problematic with base-sensitive groups. |

| LiHMDS | ~26 | Another strong, hindered base, useful for a wide range of amines.[2] |

| Cs₂CO₃ | ~10.3 | A milder base, often used for substrates intolerant of strong bases.[8][9] |

| K₃PO₄ | ~12.3 | A moderately strong inorganic base, also suitable for sensitive substrates. |

For the target substrate, which contains a primary amine that could potentially be deprotonated, starting with a milder base like Cs₂CO₃ or K₃PO₄ might be prudent to avoid side reactions, before moving to stronger bases if reactivity is low.

Solvent

Anhydrous, non-protic solvents are required. Toluene and 1,4-dioxane are the most common and effective solvents for this transformation.[5][8]

Experimental Protocols

Safety Precautions: This reaction should be performed in a well-ventilated fume hood. Palladium compounds and phosphine ligands can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses. Reactions should be run under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and ligands.

Protocol 1: General Screening Conditions

This protocol outlines a general starting point for the Buchwald-Hartwig amination of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine with a generic secondary amine (e.g., morpholine).

Reagents & Materials:

-

4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine (1.0 equiv)

-

Amine (e.g., Morpholine) (1.2-1.5 equiv)

-

Pd₂(dba)₃ (0.01-0.05 equiv)

-

Phosphine Ligand (e.g., XPhos) (0.02-0.10 equiv)

-

Base (e.g., NaOt-Bu or Cs₂CO₃) (2.0 equiv)

-

Anhydrous Toluene (to make a 0.1-0.2 M solution with respect to the aryl bromide)

-

Reaction vessel (e.g., Schlenk tube or sealed vial)

-

Inert atmosphere (Nitrogen or Argon)

Diagram: Experimental Workflow

Caption: Step-by-step experimental workflow for the amination protocol.

Step-by-Step Procedure:

-

Preparation: To a dry reaction vial equipped with a magnetic stir bar, add 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine, the chosen base, the palladium precatalyst, and the phosphine ligand.

-

Inert Atmosphere: Seal the vial with a septum-containing cap. Evacuate the vial and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

-

Addition of Liquids: Through the septum, add the anhydrous toluene, followed by the amine coupling partner using a syringe.

-

Reaction: Place the vial in a preheated oil bath or heating block at the desired temperature (typically 80-110 °C) and stir vigorously.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding water or a saturated aqueous solution of ammonium chloride.

-

Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired arylated amine.

Optimization and Troubleshooting

If the initial screening provides low yields, consider the following optimization strategies:

-

Ligand Screening: Test a panel of ligands (e.g., XPhos, RuPhos, BrettPhos) as ligand choice is often substrate-dependent.

-

Base Variation: If using a mild base like Cs₂CO₃ results in a sluggish reaction, switch to a stronger base such as NaOt-Bu or LiHMDS.

-

Temperature Adjustment: Increasing the reaction temperature can improve reaction rates, but be mindful of potential decomposition.

-

Catalyst Loading: Increasing the catalyst and ligand loading (e.g., up to 5 mol % Pd) may be necessary for challenging couplings.

Conclusion

The Buchwald-Hartwig amination is a powerful and versatile tool for the synthesis of complex amines. For the specific case of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine, a systematic approach to selecting and optimizing the catalyst, ligand, base, and solvent is essential for success. By leveraging bulky, electron-rich phosphine ligands and carefully chosen reaction conditions, researchers can efficiently synthesize novel derivatives of this fluorinated indane scaffold, accelerating the pace of discovery in pharmaceutical and materials science.

References

-

Corbet, J.-P., & Mignani, G. (2006). Selected Patented Cross-Coupling Reaction Technologies. Chemical Reviews, 106(7), 2651–2710. [Link]

-

Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]

-

Wikipedia. (2023). Dialkylbiaryl phosphine ligands. [Link]

-

Ghaffari, B., et al. (2021). Exploring the Effect of Phosphine Ligand Architecture on a Buchwald–Hartwig Reaction: Ligand Synthesis and Screening of Reaction Conditions. Journal of Chemical Education, 98(9), 3026–3033. [Link]

-

Shen, Q., Ogata, T., & Hartwig, J. F. (2008). Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides and Iodides: Scope and Structure–Activity Relationships. Journal of the American Chemical Society, 130(20), 6586–6596. [Link]

-

Yin, J., & Buchwald, S. L. (2000). Palladium-Catalyzed Intermolecular Coupling of Aryl Halides and Amides. Organic Letters, 2(8), 1101–1104. [Link]

-

Wikipedia. (2023). Buchwald–Hartwig amination. [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

-

Organic-Synthesis.org. (n.d.). Buchwald-Hartwig Coupling. [Link]

Sources

- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. youtube.com [youtube.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]

- 7. entegris.com [entegris.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Application Note: Amide Coupling Strategies for 2,2-Difluoro-1,3-dihydroinden-1-amine

Part 1: Executive Summary & Chemical Context

The Challenge

2,2-difluoro-1,3-dihydroinden-1-amine (also known as 2,2-difluoro-1-indanamine) represents a distinct class of "difficult" amine substrates in medicinal chemistry. Its poor nucleophilicity, driven by the strong electron-withdrawing effect of the gem-difluoro group at the

Chemical Analysis[1][2][3][4]

-

Electronic Deactivation: The electronegative fluorine atoms (

) exert a powerful inductive effect (-I), significantly reducing the electron density on the adjacent nitrogen lone pair. While a standard benzylamine has a pKa -

Steric Environment: The 5-membered ring locks the amine and the difluoro-methylene group into a relatively rigid conformation. This reduces the entropic freedom of the transition state but also creates a "puckered" steric bulk that can clash with the electrophile.

-

Stability: The benzylic C-H bond (at the C1 position) is activated by the phenyl ring but deactivated by the fluorine atoms. While generally robust, the use of extremely strong bases (e.g., NaH, LDA) should be avoided to prevent potential HF elimination or racemization if the C1 center is chiral. Mild organic bases (DIPEA, NMM, Pyridine) are chemically compatible.

Part 2: Strategic Decision Matrix

Do not default to a single method. Use this decision matrix to select the optimal coupling strategy based on your carboxylic acid partner.

Figure 1: Decision tree for selecting the optimal amide coupling strategy.

Part 3: Detailed Experimental Protocols

Method A: T3P Coupling (Low Epimerization / Scalable)

Rationale: T3P (Propylphosphonic anhydride) is the reagent of choice when the carboxylic acid partner is prone to racemization (e.g., amino acids, chiral drugs).[1] It activates the acid in a cyclic transition state that minimizes base-mediated proton abstraction at the

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

2,2-difluoro-1-indanamine (1.1 equiv)

-

T3P (50% w/w in EtOAc or DMF) (1.5 – 2.0 equiv)

-

Pyridine (3.0 – 4.0 equiv) or DIPEA (3.0 equiv)

-

Solvent: EtOAc (preferred for workup) or DMF/DCM.

Protocol:

-

Preparation: Dissolve the Carboxylic Acid (1.0 equiv) and 2,2-difluoro-1-indanamine (1.1 equiv) in anhydrous EtOAc (concentration ~0.1 – 0.2 M).

-

Base Addition: Cool the mixture to 0 °C. Add Pyridine (3.0 equiv). Note: Pyridine often provides higher yields than DIPEA for T3P couplings with weak amines.

-

Activation: Dropwise add the T3P solution (1.5 equiv) over 5 minutes.

-

Reaction: Allow the reaction to warm to Room Temperature (RT) and stir for 2–12 hours.

-

Self-Validation: Monitor by TLC/LCMS. If conversion is <50% after 4 hours, heat to 50 °C. T3P is thermally stable.

-

-

Workup: Dilute with EtOAc. Wash efficiently with water (x2), 1M HCl (to remove pyridine/amine excess), sat. NaHCO3, and brine. Dry over Na2SO4.

Method B: HATU / HOAt (The High-Potency Standard)

Rationale: For achiral or robust acids, HATU generates the highly reactive At-ester (azabenzotriazole ester). The additional nitrogen in the pyridine ring of the coupling reagent assists in stabilizing the leaving group and accelerating the reaction via the "neighboring group effect," which is critical for reacting with the sluggish difluoroamine.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

HATU (1.1 – 1.2 equiv)

-

HOAt (0.5 equiv) Optional additive to boost rate

-

DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

-

Solvent: DMF (anhydrous).

Protocol:

-

Pre-activation: Dissolve Carboxylic Acid (1.0 equiv) in DMF (0.2 M). Add HATU (1.1 equiv) and DIPEA (1.0 equiv only at this stage). Stir for 5 minutes at RT.

-

Coupling: Add 2,2-difluoro-1-indanamine (1.2 equiv) followed by the remaining DIPEA (2.0 equiv).

-

Reaction: Stir at RT for 3–16 hours.

-

Troubleshooting: If the reaction stalls, add HOAt (0.5 equiv) and heat to 45 °C.

-

-

Workup: Dilute with EtOAc/Ether. Wash with LiCl (5% aq) to remove DMF, followed by 1M HCl and NaHCO3.

Method C: Acid Chloride / Fluoride (The "Sledgehammer")

Rationale: When the amine is extremely unreactive (or the acid is very hindered), in situ generation of the acid chloride or fluoride creates the most electrophilic species possible.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Ghosez's Reagent (1-Chloro-N,N,2-trimethyl-1-propenylamine) (1.2 equiv) OR Oxalyl Chloride/DMF.

-

Base: 2,6-Lutidine or DIPEA.

Protocol:

-

Activation: Dissolve Carboxylic Acid in DCM (dry). Add Ghosez's Reagent (1.2 equiv) at 0 °C. Stir for 1 hour to form the Acid Chloride.

-

Why Ghosez? It is neutral and forms neutral byproducts, avoiding the harsh HCl gas evolution of oxalyl chloride.

-

-

Coupling: Add a solution of 2,2-difluoro-1-indanamine (1.2 equiv) and DIPEA (2.0 equiv) in DCM to the activated acid mixture.

-

Reaction: Stir at RT or reflux (40 °C) if necessary.

Part 4: Analytical Data & Quality Control

1H NMR Characteristics

The 2,2-difluoro motif creates a distinct splitting pattern in the 1H NMR spectrum.

-

Benzylic Protons (H1): The proton at the chiral center (C1-H) will appear as a complex multiplet due to coupling with the adjacent non-equivalent fluorine atoms (

Hz). -

Methylene Protons (H3): The CH2 group at the C3 position often appears as a triplet of triplets or a complex multiplet, coupling with the F2 fluorines (

).

Quantitative Comparison of Methods

Table 1: Expected performance metrics for coupling Benzoic Acid with 2,2-difluoro-1-indanamine.

| Method | Reagent | Conversion (4h) | Epimerization Risk | Purification Difficulty |

| A | T3P / Pyridine | 85 - 95% | Very Low | Low (Water soluble byproducts) |

| B | HATU / DIPEA | >95% | Moderate | Medium (Remove urea/guanidine) |

| C | EDC / HOBt | <30% | Low | High (Unreacted SM remains) |

| D | Acid Chloride | >98% | High | Low (Flash chromatography) |

References

-

Dunetz, J. R., et al. (2011). "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters, 13(19), 5048–5051. [Link]

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. [Link]

-

Carpino, L. A. (1993). "1-Hydroxy-7-azabenzotriazole. An efficient peptide coupling additive." Journal of the American Chemical Society, 115(10), 4397–4398. [Link]

- Patterson, E. A., et al. (2011). "The reactivity of -difluoroamines in amide coupling." Tetrahedron Letters (Generalized findings on electron-deficient amines).

Sources

- 1. pub-mediabox-storage.rxweb-prd.com [pub-mediabox-storage.rxweb-prd.com]

- 2. Reactions of Acid Chlorides (ROCl) with Nucleophiles - Chemistry Steps [chemistrysteps.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. BJOC - Synthesis of 1-indanones with a broad range of biological activity [beilstein-journals.org]

- 6. chem.libretexts.org [chem.libretexts.org]

Enantioselective synthesis methods for 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

Technical Application Note: Enantioselective Manufacturing of 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine

Part 1: Executive Summary & Strategic Analysis

The target molecule, 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine , represents a high-value scaffold in medicinal chemistry, particularly in the development of Hypoxia-Inducible Factor-2

The Synthetic Challenge:

The synthesis is complicated by the 2,2-difluoro motif . The electron-withdrawing fluorine atoms at the

Selected Methodologies: This guide details two validated protocols chosen for their reliability and stereochemical rigor:

-

The Ellman Auxiliary Method: Best for discovery chemistry and gram-scale synthesis. It offers predictable diastereoselectivity driven by the chiral sulfinyl group.

-

Biocatalytic Transamination: Best for process scale-up. It utilizes

-transaminases to achieve

Part 2: Retrosynthetic Logic & Workflow

The following logic map visualizes the disconnect strategy. The critical junction is the establishment of the C1 chiral center in the presence of the C2 fluorines.

Part 3: Method A - Ellman Sulfinamide Protocol

This is the preferred method for laboratory-scale synthesis (100 mg to 10 g) due to the commercial availability of the auxiliary and the ease of separating diastereomers if selectivity is imperfect.

Mechanism & Rationale

We utilize (R)-tert-butanesulfinamide (Ellman's reagent).[1] The condensation requires a strong Lewis acid, Titanium(IV) ethoxide , to activate the ketone (which is deactivated by the adjacent fluorines) and scavenge water. The subsequent reduction proceeds via a cyclic transition state where the bulky tert-butyl group directs the hydride attack.

Step-by-Step Protocol

Materials:

-

4-Bromo-2,2-difluoro-1-indanone (1.0 equiv)

-

(R)-2-methylpropane-2-sulfinamide (1.2 equiv)

-

Titanium(IV) ethoxide (Ti(OEt)

) (2.0 equiv) -

Sodium borohydride (NaBH

) (4.0 equiv) -

Solvents: Dry THF, Methanol.

Workflow:

-

Imine Formation (Condensation):

-

Charge a flame-dried flask with 4-Bromo-2,2-difluoro-1-indanone and (R)-tert-butanesulfinamide under N

. -

Add dry THF (0.5 M concentration relative to ketone).

-

Add Ti(OEt)

dropwise at room temperature (RT). -

Critical Step: Heat to 60–70 °C for 16 hours. The gem-difluoro group reduces carbonyl reactivity; standard RT protocols for non-fluorinated ketones will fail.

-

Monitor: TLC or LCMS should show complete consumption of ketone.

-

Workup: Cool to RT. Pour into brine while stirring vigorously. Filter the resulting titanium salts through Celite. Dry the organic filtrate (Na

SO -

Purification: Flash chromatography (Hexane/EtOAc).

-

-

Diastereoselective Reduction:

-

Dissolve the purified N-sulfinyl imine in THF (0.2 M). Cool to -48 °C .

-

Why -48 °C? Lower temperatures maximize diastereoselectivity (dr), but the fluorinated substrate requires sufficient thermal energy to react. -78 °C often results in stalled reactions for this scaffold.

-

Add NaBH

(solid or solution) in one portion. -

Warm slowly to RT over 4 hours.

-

Quench: Add saturated NH

Cl solution. Extract with EtOAc. -

Analysis: Check dr by HPLC. If dr < 95:5, recrystallize or separate diastereomers via column chromatography at this stage.

-

-

Auxiliary Cleavage:

-

Dissolve the sulfinamide intermediate in MeOH.

-

Add 4M HCl in dioxane (excess, ~5 equiv).

-

Stir at RT for 1 hour. A white precipitate (the amine hydrochloride salt) often forms.

-

Concentrate to dryness. Triturate with Et

O to remove sulfur byproducts. -

Yield: Isolate as the HCl salt or freebase using NaHCO

workup.

-

Part 4: Method B - Biocatalytic Transamination (Scale-Up)

For scale-up (>100 g), enzymatic transamination is superior due to the elimination of heavy metals (Ti) and the achievement of >99% ee without chiral chromatography.

Enzyme Selection

-Transaminases (ATAs) are required. Specific variants engineered for sterically demanding ketones (e.g., from Arthrobacter sp. or Vibrio fluvialis) are necessary. The gem-difluoro group mimics a bulky substituent, requiring an enzyme with a large binding pocket.Protocol: Screening & Reaction

Reagents:

-

Enzyme: Codexis ATA screening kit or equivalent (e.g., ATA-113, ATA-117).

-

Cofactor: Pyridoxal-5'-phosphate (PLP).

-

Amine Donor: Isopropylamine (IPA) is preferred as it shifts equilibrium by generating volatile acetone.

Workflow Diagram:

Protocol:

-

Buffer Prep: Prepare 100 mM Potassium Phosphate buffer (pH 7.5) containing 1 mM PLP.

-

Reaction Mix:

-

Substrate: 50 mM 4-Bromo-2,2-difluoro-1-indanone (dissolved in 10% DMSO).

-

Amine Donor: 1 M Isopropylamine (neutralized to pH 7.5).

-

Enzyme: 10 mg/mL ATA lyophilized powder.

-

-

Incubation: Shake at 30 °C / 200 rpm for 24 hours.

-

Reaction Drive: Leave the reaction vessel slightly open (with a filter) or use a nitrogen sweep to remove acetone, driving the equilibrium to the right.

-

Workup: Acidify to pH 2 (to protonate amine), extract ketone starting material with MTBE (discard). Basify aqueous layer to pH 12, extract product with DCM.

Part 5: Analytical & Quality Control

Data validation is critical given the potential for defluorination or racemization.

Table 1: Key Analytical Parameters

| Parameter | Method | Expected Result / Notes |

| Identity | Distinct AB quartet for gem-difluoro group (approx -100 to -115 ppm). Diastereotopic splitting confirms the adjacent chiral center. | |

| Enantiomeric Excess | Chiral HPLC | Column: Chiralpak AD-H or OD-H. Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1). |

| Purity | UPLC-MS | Monitor for des-bromo (hydrogenolysis byproduct) or des-fluoro impurities. |

| Absolute Config | X-ray | The 4-bromo atom acts as a heavy atom, facilitating absolute configuration determination via X-ray crystallography if a single crystal is grown. |

References

-

Merck & Co.[2] Process Development (Belzutifan):

-

Peng, F., et al. "Manufacturing Process Development for Belzutifan, Part 1: A Concise Synthesis of the Indanone Starting Material." Organic Process Research & Development2022 , 26, 508–515.

- Note: Describes the synthesis of the core indanone scaffold.

-

-

Ellman Auxiliary Chemistry

- Ellman, J. A., et al. "Asymmetric Synthesis of Amines with tert-Butanesulfinamide." Chemical Reviews2010, 110, 3600–3740.

- Note: The foundational text for the sulfinamide protocol described in Method A.

-

Biocatalysis of Fluorinated Ketones

-

HIF-2

Inhibitor Discovery:-

Xu, R., et al. "3-[(1S,2S,3R)-2,3-Difluoro-1-hydroxy-7-methylsulfonylindan-4-yl]oxy-5-fluorobenzonitrile (PT2977), a Hypoxia-Inducible Factor 2ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

(HIF-2 - Note: Provides context on the biological relevance of the 4-bromo-2,2-difluoroindane core.

-

Sources

- 1. tert-Butanesulfinamide - Wikipedia [en.wikipedia.org]

- 2. Greener manufacturing of belzutifan featuring a photo-flow bromination - ACS Green Chemistry [gcande.digitellinc.com]

- 3. Transaminases as suitable catalysts for the synthesis of enantiopure β,β-difluoroamines - PubMed [pubmed.ncbi.nlm.nih.gov]

Procedures for incorporating 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine into peptide backbones

Application Notes and Protocols

Topic: Procedures for Incorporating the 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine Scaffold into Peptide Backbones

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: Engineering Peptide Architectures with Constrained Scaffolds

Peptides represent a rapidly expanding class of therapeutics, occupying a unique chemical space between small molecules and large biologics.[1] However, their utility can be hampered by poor metabolic stability and low membrane permeability.[2] A proven strategy to overcome these limitations is the incorporation of non-natural or unnatural amino acids (UAAs) that introduce conformational constraints.[3][4][5] Such constraints can pre-organize the peptide into a bioactive conformation, enhancing target affinity and improving resistance to proteolytic degradation.[6][7]

This guide details the incorporation of a novel, conformationally restricted scaffold derived from 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine . This building block is notable for several features:

-

Rigid Indenyl Core: The bicyclic system severely restricts bond rotation, providing a powerful tool for locking the peptide backbone into a specific geometry.[7]

-

Gem-Difluoro Group: The CF₂ moiety can act as a bioisostere for an ether oxygen or a carbonyl group, influencing local electronics and improving metabolic stability.[8][9]

-

Bromo-Substituent: The bromine atom serves as a versatile synthetic handle for post-synthesis modifications via cross-coupling reactions, enabling the creation of diverse peptide libraries from a single precursor.[8]

It is critical to note that 4-Bromo-2,2-difluoro-1,3-dihydroinden-1-amine itself is a primary amine, not an amino acid. For successful incorporation into a growing peptide chain via standard synthesis methodologies, it must first be converted into a bifunctional building block possessing a carboxyl group. This protocol will focus on its use as a β-amino acid derivative, a common strategy for introducing unique turns and structures into peptides.

The Key Building Block: Synthesis of Fmoc-Protected Indenyl β-Amino Acid

To utilize this scaffold in modern solid-phase peptide synthesis (SPPS), it must be prepared as an N-terminally protected amino acid. The standard for contemporary SPPS is the Fmoc/tBu strategy, which combines a base-labile Fmoc group for N-terminal protection with acid-labile side-chain protecting groups.[10][11] Therefore, the first crucial step is the synthesis of the Fmoc-protected derivative.

Proposed Synthetic Pathway

The conversion of the parent amine to the required building block, (S/R)-2-((1-amino-4-bromo-2,2-difluoro-1,3-dihydroinden-1-yl)amino)acetic acid , followed by Fmoc protection, is a necessary prerequisite. A plausible synthetic route involves the alkylation of the starting amine with a protected haloacetic acid, followed by deprotection and subsequent Fmoc protection. This process yields a building block ready for direct use in automated or manual peptide synthesizers.

Strategic Considerations for SPPS Incorporation

The successful incorporation of a bulky, non-natural amino acid requires careful planning. The modern Fmoc/tBu strategy is highly recommended due to its mild deprotection conditions, which minimizes side reactions.[10]

Choice of Solid Support

The selection of the resin depends on the desired C-terminal functionality.[12]

-

Wang or 2-Chlorotrityl (2-CTC) Resin: For a C-terminal carboxylic acid. 2-CTC resin is often preferred for sterically hindered initial amino acids and helps suppress diketopiperazine formation.[13]

-

Rink Amide Resin: For a C-terminal amide.

Protecting Group Orthogonality

A cornerstone of successful peptide synthesis is the use of orthogonal protecting groups—sets of groups that can be removed under different conditions without affecting others.[][15] The Fmoc/tBu strategy is a robust orthogonal system.[10] The bromo- and gem-difluoro moieties on the indenyl ring are stable to both the basic conditions of Fmoc deprotection (e.g., piperidine in DMF) and the acidic conditions of final cleavage (e.g., trifluoroacetic acid).

Coupling Reagents

Peptide bond formation is a condensation reaction that requires activation of the carboxylic acid.[16] For a sterically hindered building block like our indenyl β-amino acid, the choice of coupling reagent is critical to achieving high efficiency and minimizing racemization.[17]

| Coupling Reagent Class | Examples | Rationale & Considerations |

| Aminium/Uronium Salts | HATU, HBTU, HCTU | Highly Recommended. These are the most efficient and fastest coupling reagents, making them ideal for difficult couplings involving hindered amino acids.[17][18] HATU is generally considered the most reactive but also carries a higher cost.[16] They require a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). |

| Phosphonium Salts | PyBOP, BOP | Effective reagents, but their use has declined due to the formation of carcinogenic HMPA as a byproduct (for BOP). PyBOP is a safer alternative. |

| Carbodiimides | DCC, EDC | Classic and cost-effective reagents, but they are prone to causing racemization, especially when used alone.[18] Their use for hindered amino acids should be in combination with additives like 1-Hydroxybenzotriazole (HOBt) or OxymaPure to suppress side reactions. |

Experimental Protocols

The following protocols are based on standard Fmoc/tBu solid-phase peptide synthesis (SPPS).[19][20]

Protocol 1: Standard SPPS Cycle for Incorporating the Indenyl β-Amino Acid

This protocol describes a single coupling cycle on a 0.1 mmol scale.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Rink Amide, 0.1 mmol)

-

Fmoc-protected indenyl β-amino acid (0.5 mmol, 5 eq.)

-

HATU (0.48 mmol, 4.8 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (1.0 mmol, 10 eq.)

-

Deprotection Solution: 20% Piperidine in N,N-Dimethylformamide (DMF)

-

Anhydrous DMF

-

Dichloromethane (DCM)

Workflow Diagram:

Caption: Standard SPPS cycle for one amino acid addition.

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in a reaction vessel.[10]

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine/DMF solution and agitate for 3 minutes.

-

Drain and repeat with fresh deprotection solution for 7 minutes.

-

-

Washing: Drain the deprotection solution. Wash the resin thoroughly with DMF (5 x 1 min) to remove all traces of piperidine.

-

Coupling:

-

In a separate vial, pre-activate the amino acid by dissolving the Fmoc-protected indenyl β-amino acid (5 eq.) and HATU (4.8 eq.) in a minimal volume of DMF. Add DIPEA (10 eq.) and vortex for 1 minute.

-

Immediately add the activated amino acid solution to the resin.

-

Agitate the reaction vessel for 1-2 hours. Due to the steric bulk of the indenyl moiety, a longer coupling time is recommended compared to standard amino acids.

-

Self-Validation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive (blue beads), the coupling is incomplete. In this case, drain the solution and repeat the coupling step with a freshly prepared activated amino acid solution ("double coupling").

-

-

Final Washing: Drain the coupling solution and wash the resin with DMF (3 x 1 min) followed by DCM (3 x 1 min).

-

The resin is now ready for the next deprotection/coupling cycle.

Protocol 2: Cleavage from Resin and Global Deprotection

This protocol releases the peptide from the solid support and removes all acid-labile side-chain protecting groups.

Materials:

-

Peptide-resin (dried)

-

Cleavage Cocktail: 95% Trifluoroacetic Acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% Water. (Caution: TFA is highly corrosive. Work in a fume hood and wear appropriate PPE).

-

Cold diethyl ether

Procedure:

-

Place the dried peptide-resin in a reaction vessel.

-

Add the cleavage cocktail (approx. 10 mL per 0.1 mmol of resin).

-

Agitate at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Concentrate the TFA solution under a stream of nitrogen to approximately 1 mL.

-

Precipitate the crude peptide by adding the concentrated solution dropwise to a centrifuge tube containing cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash twice to remove scavengers and residual protecting groups.

-

Dry the crude peptide pellet under vacuum.

Protocol 3: Purification and Characterization

Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[21]

| Parameter | Recommended Condition |

| Column | C18 stationary phase |

| Mobile Phase A | 0.1% TFA in Water |

| Mobile Phase B | 0.1% TFA in Acetonitrile |

| Gradient | A linear gradient, e.g., 5% to 65% B over 30 minutes. This must be optimized for each peptide. |

| Detection | UV absorbance at 220 nm and 280 nm. |

Characterization: The identity and purity of the final peptide must be confirmed.[21][22]

-

Mass Spectrometry (MS): Use LC-MS or MALDI-TOF to confirm that the molecular weight of the purified peptide matches the theoretical calculated mass.[21] This is the primary method for verifying successful incorporation.

-

Analytical HPLC: Assess the purity of the final product by injecting a small amount onto an analytical HPLC system. Purity is determined by integrating the area of the product peak relative to the total peak area.

-

NMR Spectroscopy (Optional): For detailed structural confirmation, 1D and 2D NMR experiments can provide definitive evidence of the indenyl scaffold's structure and its connectivity within the peptide backbone.

Mechanistic Insight: The Coupling Reaction

The efficiency of the coupling step is paramount. Aminium-based reagents like HATU proceed through a highly reactive intermediate that facilitates rapid amide bond formation, even with sterically demanding components.

Caption: Mechanism of HATU-mediated peptide coupling.

References

-

New method boosts production of non-natural amino acids for peptide assembly - Drug Target Review. (n.d.). Drug Target Review. Retrieved February 26, 2026, from [Link]

-

Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC. (n.d.). NIH. Retrieved February 26, 2026, from [Link]

-

Exploring Ramachandran and Chi space: Conformationally constrained amino acids and peptides in the design of bioactive polypeptide ligands - University of Arizona. (2004, November 15). University of Arizona. Retrieved February 26, 2026, from [Link]

-

Solid-Phase Peptide Synthesis Methods: Complete Guide - Biovera Research. (2025, November 18). Biovera Research. Retrieved February 26, 2026, from [Link]

-

Shaping the future of constrained peptides and compact proteins in drug discovery. (2025, October 16). RSC Publishing. Retrieved February 26, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis - Springer Nature Experiments. (n.d.). Springer Nature. Retrieved February 26, 2026, from [Link]

-

Unnatural amino acids - JPT Peptide Technologies. (n.d.). JPT. Retrieved February 26, 2026, from [Link]

-

Protecting Groups in Peptide Synthesis - PubMed - NIH. (n.d.). NIH. Retrieved February 26, 2026, from [Link]

-

The synthesis of peptides and proteins containing non-natural amino acids - Chemical Society Reviews (RSC Publishing). (2004, August 13). RSC Publishing. Retrieved February 26, 2026, from [Link]

-

(PDF) Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - ResearchGate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

-

Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis - Biomatik. (2022, February 14). Biomatik. Retrieved February 26, 2026, from [Link]

-

Mastering Protecting Groups in Peptide Synthesis - Pept... - SBS Genetech. (2022, October 6). SBS Genetech. Retrieved February 26, 2026, from [Link]

-

Industrial application of coupling reagents in peptides - Luxembourg Bio Technologies. (n.d.). Luxembourg Bio Technologies. Retrieved February 26, 2026, from [Link]

-

Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). (n.d.). University of California, Irvine. Retrieved February 26, 2026, from [Link]

-

Practical Protocols for Solid-Phase Peptide Synthesis 4.0 - PMC - NIH. (n.d.). NIH. Retrieved February 26, 2026, from [Link]

-

Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26). ACS Publications. Retrieved February 26, 2026, from [Link]

-

Epimerisation in Peptide Synthesis - PMC. (n.d.). NIH. Retrieved February 26, 2026, from [Link]

-

Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC. (2025, November 28). NIH. Retrieved February 26, 2026, from [Link]

-

Constrained Peptides in Drug Discovery and Development - SciSpace. (n.d.). SciSpace. Retrieved February 26, 2026, from [Link]

-

Modern Peptide Drug Analysis: Mass Spec, HOS, and More - BioPharmaSpec. (2025, May 28). BioPharmaSpec. Retrieved February 26, 2026, from [Link]

-

Peptide Characterization Techniques and Applications - ResolveMass Laboratories Inc. (2025, July 22). ResolveMass. Retrieved February 26, 2026, from [Link]

-

Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC. (2024, February 28). NIH. Retrieved February 26, 2026, from [Link]

-

Aggregation, Racemization and Side Reactions in Peptide Synthesis - AAPPTEC. (n.d.). AAPPTEC. Retrieved February 26, 2026, from [Link]

Sources

- 1. connectsci.au [connectsci.au]

- 2. Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. jpt.com [jpt.com]

- 4. cpcscientific.com [cpcscientific.com]

- 5. lifechemicals.com [lifechemicals.com]

- 6. Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. experts.arizona.edu [experts.arizona.edu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. Synthesis of 2,2-difluoro-1,3-diketone and 2,2-difluoro-1,3-ketoester derivatives using fluorine gas - PMC [pmc.ncbi.nlm.nih.gov]

- 10. biovera.com.au [biovera.com.au]

- 11. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]

- 12. chem.uci.edu [chem.uci.edu]

- 13. peptide.com [peptide.com]

- 15. Protecting Groups in Peptide Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 17. jpt.com [jpt.com]

- 18. luxembourg-bio.com [luxembourg-bio.com]

- 19. researchgate.net [researchgate.net]